- The possible role of hydrothermal vents in chemical evolution: Succinic acid radiolysis and thermolysis, AIP Conference Proceedings, 2014, 1607(1), 104-110

Cas no 1703-58-8 (1,2,3,4-Butanetetracarboxylic acid)

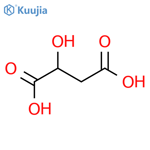

1703-58-8 structure

商品名:1,2,3,4-Butanetetracarboxylic acid

1,2,3,4-Butanetetracarboxylic acid 化学的及び物理的性質

名前と識別子

-

- Butane-1,2,3,4-tetracarboxylic acid

- butanetetracarboxylicacid

- 1,2,3,4-TETRACARBOXYBUTANE

- BTCA

- 1,2,3,4-ButaneTetraCarboxylic

- 1,2,3,4-BUTANETETRACARBOXYLIC ACID (BTCA)

- 1,2,3,4-Butanetetracarboxylic acid

- 1.2.3.4-Butanetetracarboxylicacid

- 1,2,3,4-Butanetetrac

- Butanetetraacetic acid

- 2,3-Bis(carboxymethyl)succinic acid

- 1,2,3,4-BUTANETETRACARBOXYLIC ACID 98%

- Butanetetracarboxylic acid

- GGAUUQHSCNMCAU-UHFFFAOYSA-N

- DSSTox_CID_4670

- DSSTox_RID_77494

- DSSTox_GSID_24670

- trans-Butane-1,2,3,4-tetracarboxylic acid

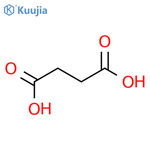

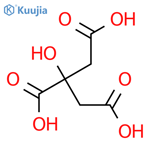

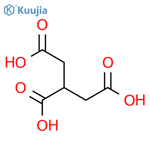

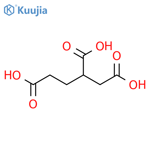

- C8H10O8

- 1,2,3,4-Butanetetracarboxylicacid

- KSC176C1B

- MLS004491893

- Jsp003474

- 1,2,3,4-Butanetetracarboxylic acid #

- 1,2,3,4-butane tetracarboxylic acid

- CS-0015793

- AMY6185

- NCGC00090718-03

- H11745

- AS-14355

- DTXSID6024670

- FT-0628238

- AKOS015837629

- CAS-1703-58-8

- MFCD00002722

- DTXCID704670

- NSC-21371

- EN300-96134

- W-107885

- InChI=1/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)

- SMR001599924

- NCGC00258823-01

- GGAUUQHSCNMCAU-UHFFFAOYSA-

- Tox21_201271

- SCHEMBL22151

- butane-1,2,3,4-tetracarboxylicacid

- Tox21_303236

- CHEMBL1574612

- FT-0606181

- NSC21371

- 1,2,3,4-Butanetetracarboxylic acid (8CI) (9CI)

- NCGC00257149-01

- Ethyl-3-chlorophenylacetate

- 1,3,4-Butanetetracarboxylic acid

- A811192

- 1703-58-8

- 1,2,3,4-Butanetetracarboxylic acid, 99%

- NCGC00090718-02

- NCGC00090718-01

- NS00046876

- DB-022988

-

- MDL: MFCD00002722

- インチ: 1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)

- InChIKey: GGAUUQHSCNMCAU-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])(C([H])([H])C(=O)O[H])C([H])(C(=O)O[H])C([H])([H])C(=O)O[H])=O

- BRN: 1729167

計算された属性

- せいみつぶんしりょう: 234.03800

- どういたいしつりょう: 234.038

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 149

じっけんとくせい

- 色と性状: 白色葉針または針結晶。

- 密度みつど: 1.5040 (rough estimate)

- ゆうかいてん: 195-197 ºC (dec.)

- ふってん: 288.8°C at 760 mmHg

- フラッシュポイント: 142.7 ºC

- 屈折率: 1.5800 (estimate)

- ようかいど: 118g/l

- すいようせい: >=10 g/100 mL at 19 ºC

- PSA: 149.20000

- LogP: -0.66260

- ようかいせい: 水とエタノールに可溶である。

1,2,3,4-Butanetetracarboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:3261

- WGKドイツ:3

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S26-S37/39

- RTECS番号:EK6100000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S26;S37/39

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1,2,3,4-Butanetetracarboxylic acid 税関データ

- 税関コード:29171990

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

1,2,3,4-Butanetetracarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A179548-25g |

Butane-1,2,3,4-tetracarboxylic acid |

1703-58-8 | 98% (contains <15%H2O) | 25g |

$7.0 | 2025-02-28 | |

| Enamine | EN300-96134-10.0g |

butane-1,2,3,4-tetracarboxylic acid |

1703-58-8 | 95.0% | 10.0g |

$27.0 | 2025-02-21 | |

| eNovation Chemicals LLC | K39995-500g |

1,2,3,4-Butanetetracarboxylicacid |

1703-58-8 | 97% | 500g |

$335 | 2024-06-08 | |

| Enamine | EN300-96134-50.0g |

butane-1,2,3,4-tetracarboxylic acid |

1703-58-8 | 95.0% | 50.0g |

$45.0 | 2025-02-21 | |

| Enamine | EN300-96134-5.0g |

butane-1,2,3,4-tetracarboxylic acid |

1703-58-8 | 95.0% | 5.0g |

$26.0 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 257303-500G |

1,2,3,4-Butanetetracarboxylic acid |

1703-58-8 | 500g |

¥1669.04 | 2023-12-09 | ||

| TRC | B808718-5g |

1,2,3,4-Butanetetracarboxylic Acid |

1703-58-8 | 5g |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005053-100g |

1,2,3,4-Butanetetracarboxylic acid |

1703-58-8 | 99% | 100g |

¥127 | 2024-05-25 | |

| Enamine | EN300-96134-25.0g |

butane-1,2,3,4-tetracarboxylic acid |

1703-58-8 | 95.0% | 25.0g |

$35.0 | 2025-02-21 | |

| Ambeed | A179548-100g |

Butane-1,2,3,4-tetracarboxylic acid |

1703-58-8 | 98% (contains <15%H2O) | 100g |

$20.0 | 2025-02-28 |

1,2,3,4-Butanetetracarboxylic acid 合成方法

合成方法 1

1,2,3,4-Butanetetracarboxylic acid Raw materials

1,2,3,4-Butanetetracarboxylic acid Preparation Products

1,2,3,4-Butanetetracarboxylic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1703-58-8)1,2,3,4-Butanetetracarboxylic acid

注文番号:LE5177

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

1,2,3,4-Butanetetracarboxylic acid 関連文献

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

1703-58-8 (1,2,3,4-Butanetetracarboxylic acid) 関連製品

- 97-61-0(2-Methyl-pentanoic Acid)

- 595-37-9(Dimebutic acid)

- 597-43-3(2,2-Dimethylsuccinic acid)

- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)

- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)

- 498-21-5(Methylsuccinic acid)

- 99-66-1(Valproic acid)

- 105-43-1(3-methylpentanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1703-58-8)1,2,3,4-Butanetetracarboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1703-58-8)1,2,3,4-Butanetetracarboxylic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ